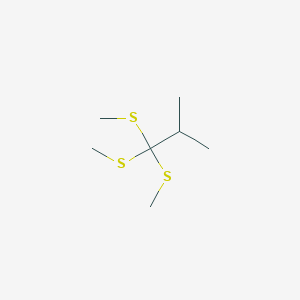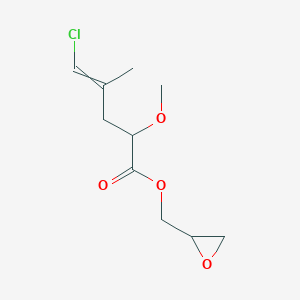
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate is a complex organic compound that features an oxirane ring, a chloro group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate typically involves multiple steps, including the formation of the oxirane ring and the introduction of the chloro and methoxy groups. One common method involves the epoxidation of an alkene precursor, followed by chlorination and methoxylation under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of (Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The chloro and methoxy groups can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpentanoate: Similar structure but lacks the double bond.
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylhex-4-enoate: Similar structure with an additional carbon in the chain.
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylbut-4-enoate: Similar structure with one less carbon in the chain.
Uniqueness
(Oxiran-2-yl)methyl 5-chloro-2-methoxy-4-methylpent-4-enoate is unique due to its specific combination of functional groups and the presence of the oxirane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
88683-70-9 |
|---|---|
Molekularformel |
C10H15ClO4 |
Molekulargewicht |
234.67 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl 5-chloro-2-methoxy-4-methylpent-4-enoate |
InChI |
InChI=1S/C10H15ClO4/c1-7(4-11)3-9(13-2)10(12)15-6-8-5-14-8/h4,8-9H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
ARWLYNTUDLJTFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCl)CC(C(=O)OCC1CO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


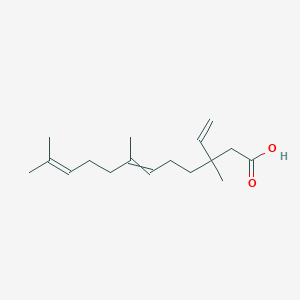
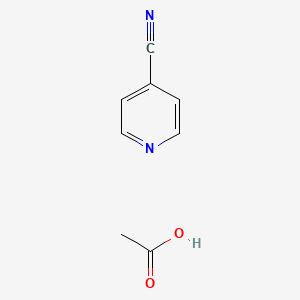

![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)


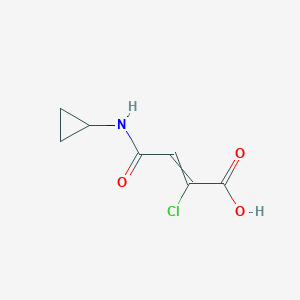
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)


![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)

